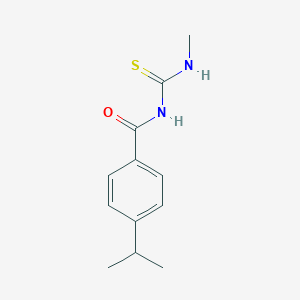

![molecular formula C20H19ClN2O2S B269216 3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B269216.png)

3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide, also known as Diethylcarbamazine (DEC), is a synthetic organic compound that belongs to the class of anthelmintic drugs. It is widely used in the treatment of filariasis, a parasitic disease caused by thread-like nematode worms that live in the lymphatic system of the human body. DEC is a potent and effective drug that has been used for over 60 years in the treatment of filariasis.

Mecanismo De Acción

DEC exerts its anthelmintic activity by several mechanisms. It inhibits the metabolism of the microfilariae, leading to their death. It also disrupts the motility of the worms, making it difficult for them to move and survive. Additionally, DEC has immunomodulatory effects that enhance the immune response of the host against the parasites.

Biochemical and Physiological Effects:

DEC has been shown to have both biochemical and physiological effects on the human body. It can cause a decrease in the levels of eosinophils, which are a type of white blood cell involved in the immune response. DEC can also cause an increase in the levels of cytokines, which are signaling molecules that regulate the immune response. Physiologically, DEC can cause side effects such as nausea, vomiting, and dizziness.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DEC has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and a long history of use in the treatment of filariasis. It is also relatively inexpensive and widely available. However, there are some limitations to the use of DEC in lab experiments. It can be difficult to obtain pure samples of DEC due to its complex synthesis process. Additionally, DEC has a narrow therapeutic index, meaning that it can be toxic at high doses.

Direcciones Futuras

There are several future directions for the research and development of DEC. One area of focus is the development of new formulations of DEC that are more effective and have fewer side effects. Another area of research is the use of DEC in combination with other drugs to increase its efficacy and reduce the risk of resistance. Additionally, there is a need for more research on the immunomodulatory effects of DEC and their potential use in the treatment of other diseases. Finally, there is a need for more research on the long-term effects of DEC use on the human body.

Métodos De Síntesis

DEC is synthesized by reacting 3-chloro-1-benzothiophene-2-carboxylic acid with diethylamine and diethylcarbamoyl chloride. The reaction takes place in the presence of a catalyst and a solvent, and the resulting product is purified by recrystallization. The synthesis of DEC is a complex and time-consuming process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

DEC has been extensively studied for its efficacy in the treatment of filariasis. It has been shown to be highly effective in killing the microfilariae (larval stage) of the filarial worms, thereby reducing the transmission of the disease. DEC has also been studied for its potential use in the treatment of other parasitic diseases such as onchocerciasis (river blindness) and loiasis (eye worm infection).

Propiedades

Nombre del producto |

3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide |

|---|---|

Fórmula molecular |

C20H19ClN2O2S |

Peso molecular |

386.9 g/mol |

Nombre IUPAC |

3-chloro-N-[3-(diethylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C20H19ClN2O2S/c1-3-23(4-2)20(25)13-8-7-9-14(12-13)22-19(24)18-17(21)15-10-5-6-11-16(15)26-18/h5-12H,3-4H2,1-2H3,(H,22,24) |

Clave InChI |

QDZYNNMGIGEOED-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

SMILES canónico |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-propionyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269133.png)

![4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269136.png)

![4-{[(3-methylbutanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269137.png)

![2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269138.png)

![N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B269141.png)

![N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269142.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide](/img/structure/B269146.png)

![2-chloro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269147.png)

![3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269148.png)

![N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269149.png)

![N-(3-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B269152.png)

![4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269153.png)

![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)